Product packaging for Disperse red 50(Cat. No.:CAS No. 12223-35-7)

Disperse red 50

Cat. No.: B085672
CAS No.: 12223-35-7
M. Wt: 357.8 g/mol
InChI Key: NPBDWXMKLFBNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disperse Red 50 (CAS 12223-35-7) is a synthetic, single azo class dye with a molecular formula of C 17 H 16 ClN 5 O 2 and a molecular weight of 357.79 g/mol . It is supplied as a red to purple powder and is known for its excellent dispersion properties . This compound is primarily used in textile research and development for dyeing synthetic fibers, especially polyester, as well as acetate and acrylic fibers . It exhibits good washing and perspiration fastness, making it a subject of interest for improving textile dyeing processes and quality assessments . Beyond its traditional applications, this compound serves as a valuable chemical agent in materials science . Researchers utilize it as a model compound for studying dye chemistry, synthesis pathways, and for developing advanced polymeric materials . Key Chemical Identifiers: • CAS Number: 12223-35-7; 40880-51-1 • Molecular Formula: C 17 H 16 ClN 5 O 2 • Molecular Weight: 357.79 g/mol • IUPAC Name: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile This product is for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClN5O2 B085672 Disperse red 50 CAS No. 12223-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-22(11-3-10-19)14-6-4-13(5-7-14)20-21-17-9-8-15(23(24)25)12-16(17)18/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDWXMKLFBNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866023
Record name C.I. Disperse Red 50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40880-51-1, 12223-35-7
Record name Disperse Red 50
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40880-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040880511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Red 50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Molecular Engineering of Disperse Red 50 Analogs

Diazotization and Coupling Reactions in Azo Dye Synthesis

The foundational chemistry for producing Disperse Red 50 and its analogs is the azo coupling reaction, a two-step process central to the synthesis of most azo dyes. organic-chemistry.orgnih.govnumberanalytics.com This process begins with the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile. nih.govnumberanalytics.com

The first step, diazotization, involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. nih.govwpmucdn.com This reaction converts the amino group into a diazonium salt (R-N₂⁺X⁻), creating a highly reactive electrophile. numberanalytics.com The second step is the azo coupling, where this diazonium salt reacts with a coupling component—an activated aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. organic-chemistry.orgwikipedia.org The diazonium ion attacks the electron-rich aromatic ring of the coupling component, forming the characteristic azo bond (–N=N–) that defines the chromophore and is responsible for the dye's color. wikipedia.orgsemanticscholar.org

Investigation of Diazonium Salt Precursors and Coupling Components

The specific precursors for this compound are 2-chloro-4-nitroaniline (B86195) as the diazo component and N-ethyl-N-cyanoethylaniline as the coupling component. worlddyevariety.comechemi.com By systematically varying these components, a wide array of this compound analogs can be synthesized. The choice of substituents on both the diazonium salt precursor and the coupling component is critical as it directly influences the electronic structure of the resulting dye molecule. This, in turn, dictates its maximum absorption wavelength (λmax) and, consequently, its color. koreascience.krnih.gov

For instance, introducing electron-donating groups into the diazo component can cause a hypsochromic shift (a shift to a shorter wavelength, i.e., towards blue), while electron-withdrawing groups can cause a bathochromic shift (a shift to a longer wavelength, i.e., towards red). koreascience.kr Research into synthesizing various red disperse dyes has shown that modifying the diazo component while keeping the coupling component constant allows for precise tuning of the final shade. koreascience.kr

Below is a table illustrating potential precursor and coupler combinations for synthesizing analogs of this compound.

Diazonium Salt Precursor (Diazo Component)Coupling ComponentPotential Analog Properties
2-Chloro-4-nitroanilineN-ethyl-N-cyanoethylanilineForms this compound. worlddyevariety.comechemi.com
4-Nitroaniline3-(N,N-diethyl)aminopropionanilineCreates a red azo dye analog with altered solubility and polymer affinity. mdpi.com
2-Methoxy-4-nitroaniline3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilineYields a red azo dye with potentially different fastness properties due to the methoxy (B1213986) group. mdpi.com
Substituted Thiazole Amines2-Naphthol-3,6-disulfonic acidCan produce dyes with significantly different reactivity and color, often resulting in lower yields compared to carboaromatic precursors. cdnsciencepub.com

Influence of Reaction Conditions on Synthetic Yields and Purity

The efficiency and purity of azo dye synthesis are highly dependent on carefully controlled reaction conditions, primarily temperature and pH. nih.gov

Temperature: The diazotization reaction is thermally sensitive. Diazonium salts are generally unstable and can decompose at higher temperatures. nih.gov Therefore, this step is typically conducted at low temperatures, between 0 and 5°C, to ensure the stability of the diazonium salt and maximize the yield. nih.govmdpi.comresearchgate.net

pH: The pH of the reaction medium is a critical factor in the coupling step. organic-chemistry.org The optimal pH depends on the nature of the coupling component. nih.gov

For phenolic couplers (like phenols and naphthols): Mildly alkaline conditions are required to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion. This increases the electron density of the aromatic ring, facilitating the electrophilic attack by the diazonium ion. wpmucdn.com

For amine couplers (like anilines): Mildly acidic conditions (pH 4-5) are preferred. nih.gov In a more acidic solution, the amine group would be protonated, deactivating the ring. Conversely, in a more alkaline solution, the diazonium ion could be converted to a non-reactive diazohydroxide. nih.gov

Integration of Green Chemistry Principles in Dye Synthesis

In response to growing environmental concerns over traditional dye synthesis, which often involves harsh conditions and generates significant waste, green chemistry principles are being increasingly integrated into the production of azo dyes. bohrium.compugetsound.edu This includes the adoption of alternative energy sources to drive reactions more efficiently and with less environmental impact. digitellinc.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for producing disperse dyes. mdpi.comekb.eg Unlike conventional heating methods, microwave irradiation provides rapid, uniform, and non-contact heating. nih.govbohrium.com This leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to just a few minutes. mdpi.comnih.gov The benefits of this technique include:

Higher Yields: Reactions are often cleaner with fewer side products. nih.gov

Shorter Reaction Times: What takes hours conventionally can be achieved in minutes. mdpi.comnih.gov

Energy Efficiency: Microwaves offer a more efficient transfer of energy directly to the reacting molecules. bohrium.com

Research has successfully demonstrated the one-pot, three-component synthesis of pyridone-based azo disperse dyes using microwave irradiation at 160°C for 20 minutes, a significant improvement over the 6 hours required by conventional heating. mdpi.comnih.gov

Table comparing conventional and microwave-assisted synthesis:

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Method Conduction/Convection Direct molecular interaction with microwaves bohrium.com
Reaction Time Hours nih.gov Minutes mdpi.comnih.gov
Energy Consumption High Lower

| Yields | Often lower with more byproducts | Generally higher and cleaner reactions nih.gov |

Ultrasonic Technology in Dye Production

Ultrasonic technology, or sonication, is another green technique being applied to dye manufacturing. nih.gov This method utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of microscopic bubbles. mdpi.com The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and mass transfer. mdpi.com While much of the research focuses on the degradation of azo dyes using ultrasound, the underlying principles of enhanced chemical reactivity are applicable to synthesis as well. mdpi.comresearchgate.netnih.govnih.gov The benefits include improved yields and faster reaction times, particularly in heterogeneous reaction systems common in dye synthesis. mdpi.comresearchgate.net

Chromophore Functionalization and Polymer Integration

To improve the performance and durability of dyes on synthetic fibers like polyester (B1180765), researchers focus on chromophore functionalization. This involves chemically modifying the dye's structure to enable it to bond with the polymer matrix. semanticscholar.orgmdpi.com For disperse dyes, which are non-ionic and have low water solubility, enhancing their affinity and fastness on hydrophobic fibers is a key goal. researchgate.net

Synthesis of Chromophore-Functionalized Diamines for Polyimide Development

The integration of dye chromophores into high-performance polymers like polyimides has led to the development of advanced materials with unique optical properties. A key strategy involves the synthesis of diamines that are functionalized with a chromophore, such as a Disperse Red analog. These specialized monomers can then be polymerized to create polyimides with the chromophore covalently bonded to the polymer backbone, often as a side chain.

The synthesis is a multi-step process. In a representative synthesis, a chromophore containing a hydroxyl group is first prepared. For instance, a diazonium salt, synthesized from a starting material like 4-nitroaniline, is coupled with an N-alkyl-N-hydroxyethyl-aniline to produce a hydroxy-functionalized azo chromophore. tandfonline.com To create a diamine monomer, a separate aromatic diamine with protected amino groups is prepared. tandfonline.com The chromophore is then attached to this protected diamine. Subsequently, the protecting groups on the diamine are removed to yield the final chromophore-functionalized diamine monomer. tandfonline.com

This functionalized diamine is then polymerized with a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form the final polyimide. tandfonline.com The resulting polymer incorporates the Disperse Red-like chromophore into its structure, leading to materials with high thermal stability, as indicated by high glass transition temperatures (Tg), and tailored optical characteristics. tandfonline.com The incorporation of fluorine-containing moieties like 6FDA can also enhance the solubility of the resulting polyimides, which are often difficult to process. tandfonline.com

Exploration of Disperse Red as a Functional Moiety in Nonlinear Optical Materials

Polymers incorporating chromophores like Disperse Red are of significant interest for their second-order nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, such as high-speed light modulators and optical switches. tandfonline.com When these chromophores, which possess a strong dipole moment, are aligned within a polymer matrix, the material can exhibit a large second-order NLO response.

The synthesis described in the previous section is a direct pathway to creating such NLO-active materials. By polymerizing a chromophore-functionalized diamine with a dianhydride, a new, thermally-stable, second-order NLO polyimide with the chromophore as a side chain is produced. tandfonline.com The NLO properties are typically induced and stabilized by a process called corona poling. This involves heating the polymer film above its glass transition temperature while applying a strong electric field, which aligns the chromophore dipoles. Cooling the material back down while the field is still applied locks in this orientation.

The stability of this induced polar order is critical for practical device applications. Research has shown that for polyimides functionalized with Disperse Red-type chromophores, the dipole orientation can exhibit remarkable long-term stability, lasting for over 500 hours at elevated temperatures (e.g., 150°C). tandfonline.com This high stability is directly related to the high glass transition temperature of the polyimide matrix, which restricts the relaxation and reorientation of the chromophore molecules. tandfonline.com The measurement of second harmonic generation (SHG) from the polymer films is a key technique used to study and confirm the NLO properties and their long-term stability. tandfonline.com

Molecular Design Strategies for Enhanced Performance Characteristics

The performance of disperse dyes, including analogs of this compound, is heavily dependent on their molecular structure. dntb.gov.uaresearchgate.net Molecular design strategies focus on systematically modifying different parts of the dye molecule—the donor, the acceptor, and the π-conjugated system—to enhance properties such as light absorption, dyeing efficiency, and colorfastness. dntb.gov.uamdpi.comresearchgate.net Key strategies include the introduction of specific functional groups and the modification of aliphatic side chains. dntb.gov.uamdpi.com

Impact of Electron-Withdrawing Groups on Optical Properties

The color of azo disperse dyes is determined by their D-π-A (donor-π-acceptor) structure, where electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are connected by a conjugated system. The nature and position of the EWG on the diazo component (the acceptor part) have a profound impact on the dye's optical properties, particularly its maximum absorption wavelength (λmax). dntb.gov.uaresearchgate.net

Attaching EWGs to the acceptor part of the molecule is a critical strategy for tuning its optoelectronic properties. researchgate.net The strength of the EWG influences the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the HOMO-LUMO energy gap. A stronger EWG generally leads to a smaller energy gap, causing a bathochromic shift (a shift to a longer wavelength), which deepens the color of the dye. discoveryjournals.org For example, the introduction of a carboxyl group (-COOH), an EWG, can cause a hypsochromic shift (a shift to a shorter wavelength) compared to other structures, deactivating the benzene (B151609) ring and decreasing the wavelength. discoveryjournals.org The engineering of the EWG effect is a viable strategy to synthesize dyes with strong light absorption properties. mdpi.com

Functional Group ModificationImpact on Optical PropertiesReference
Introduction of -COOH Group Causes a hypsochromic shift (shorter wavelength) compared to less withdrawing groups. discoveryjournals.org
Reduced EWG Effect Can lead to reduced color-fastness performances. dntb.gov.uaresearchgate.net
Strategic Placement of EWG The position of the functional group significantly impacts the absorption capability and wavelength. dntb.gov.uamdpi.com

Role of Alkyl Chains in Dyeing and Colorfastness Characteristics

Alkyl chains attached to the coupling component (the donor part) of the dye molecule play a significant role in its dyeing performance and fastness properties. dntb.gov.uamdpi.com These chains influence the dye's hydrophobicity, solubility in dyeing media like supercritical carbon dioxide, and its affinity for synthetic fibers such as polyester. mdpi.com

Alkyl Chain ModificationImpact on Dyeing and FastnessReference
Increased Length Can improve dye affinity and fastness. mdpi.com
Excessive Length May reduce dye diffusion into fiber pores and decrease light absorption. mdpi.com
Increased Length Can reduce color-fastness performances. dntb.gov.uaresearchgate.net

Environmental Occurrence, Distribution, and Transport Dynamics of Disperse Red 50

Prevalence and Quantitation in Indoor Environmental Matrices

Recent studies have identified the indoor environment as a significant reservoir for Disperse Red 50, with house dust being a primary matrix for its accumulation.

This compound is among the azobenzene (B91143) disperse dyes that have been detected and quantified in indoor house dust samples. Research has confirmed the presence of a range of these dyes in dust, indicating that indoor environments are sinks for these chemicals. One study that analyzed 124 house dust samples for twelve different azobenzene disperse dyes found that all targeted dyes were detected in at least one sample. While specific quantitative data for this compound's detection frequency and concentration range across a large number of samples were not detailed in the provided search results, its inclusion in studies targeting disperse dyes in house dust confirms its prevalence. The consistent detection of these dyes highlights the chronic exposure potential for individuals within the home.

The presence of this compound in house dust is strongly linked to its use in consumer textiles and apparel. Disperse dyes are applied to synthetic fabrics like polyester (B1180765), which are ubiquitous in clothing, upholstery, and other household items. Research has specifically identified and quantified this compound in children's polyester clothing, establishing a direct link between consumer products and indoor contamination. The shedding of fibers from these textiles is a primary pathway for the introduction of this compound into the home environment, where it can then accumulate in dust. One study detected 21 different azobenzene disperse dyes in children's polyester clothing, with this compound being one of the compounds confirmed and quantified through reference standards.

Environmental Partitioning and Mobility

Influence of Molecular Characteristics on Environmental Fate

The environmental behavior of this compound is largely dictated by its fundamental molecular and physicochemical properties. As a non-ionic, hydrophobic compound, its transport and distribution in aquatic and terrestrial systems are governed by its tendency to partition out of the aqueous phase. alfa-chemistry.comscbt.com Key molecular characteristics significantly influence its environmental fate, primarily its low water solubility and high lipophilicity.

This compound is described as insoluble or having very low solubility in water, a defining feature of disperse dyes. dyestuff.co.insdinternational.com This property means that when released into aquatic environments, the dye does not readily dissolve in the water column. Instead, it is more likely to adsorb to suspended solids, organic matter, and sediment. This partitioning behavior effectively transfers the compound from the water phase to solid matrices, where it can persist.

Another critical property is the octanol-water partition coefficient (Log Kₒw or XLogP3), which measures a chemical's lipophilicity, or its affinity for fatty or organic materials over water. wikipedia.org this compound has a high predicted XLogP3 value of 5.92678. echemi.com This high value indicates a strong tendency to move from water into organic compartments. In the environment, this translates to a high affinity for soil organic carbon and sediment, limiting its mobility in groundwater but leading to its accumulation in benthic zones of water bodies. The extremely low vapor pressure of the compound suggests that it is not volatile and will not be significantly transported through the atmosphere.

The combination of these molecular characteristics—hydrophobicity, low water solubility, and high Log Kₒw—dictates that this compound will predominantly be found in sediment and sludge rather than dissolved in water, influencing its persistence and the primary routes of ecological exposure. sustainability-directory.comscbt.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₇H₁₆ClN₅O₂ worlddyevariety.com
Molecular Weight 357.79 g/mol worlddyevariety.comsdinternational.com
Water Solubility Insoluble / Very Low dyestuff.co.insdinternational.com
XLogP3 (Log Kₒw) 5.92678 echemi.com
Vapor Pressure 2.02 x 10⁻¹³ mmHg at 25°C
Density 1.27 g/cm³ echemi.com

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than in the surrounding environment. For organic compounds like this compound, this potential is strongly correlated with its lipophilicity, as indicated by the octanol-water partition coefficient (Log Kₒw). researchgate.netecetoc.org

Chemicals with a high Log Kₒw tend to accumulate in the fatty tissues of organisms. wikipedia.org The reported XLogP3 value of 5.92678 for this compound is well above the threshold that signals a potential for bioaccumulation. echemi.com Regulatory frameworks often use a Log Kₒw value greater than 3 or 4 as a screening indicator for bioaccumulative substances. nih.gov Under the Stockholm Convention, chemicals with a Log Kₒw greater than 5 are considered to have a high potential to bioaccumulate. wikipedia.org

Therefore, based on its molecular characteristics, this compound is expected to bioaccumulate in aquatic organisms. This accumulation can lead to the transfer of the compound through the food web, potentially reaching higher concentrations in organisms at higher trophic levels.

Table 2: Indicators of Bioaccumulation Potential for this compound

Indicator Value/Classification Significance Source(s)
Log Kₒw (XLogP3) 5.92678 A value > 5 indicates a high potential for bioaccumulation. wikipedia.orgechemi.com
Water Solubility Very Low Low water solubility is characteristic of lipophilic compounds that tend to partition into biota. scbt.com
Chemical Class Azo Dye Azo dyes as a class are noted for their tendency to persist and bio-accumulate in the environment. gsconlinepress.com

Environmental Remediation and Degradation Strategies for Disperse Red 50 Contamination

Biological Treatment Processes

Biological treatment leverages the metabolic capabilities of microorganisms, including bacteria and fungi, as well as the catalytic activity of their enzymes, to break down dye molecules into simpler, less toxic compounds.

Bacterial Biodegradation Pathways and Mechanisms

Bacteria are versatile microorganisms capable of degrading a wide array of pollutants, including azo dyes. Their ability to thrive in diverse environmental conditions makes them suitable candidates for the bioremediation of textile effluents. A consortium of bacteria, including species from the genera Pseudomonas, Lysinibacillus, and Citrobacter, has been shown to be effective in degrading "Disperse Red" dye. The degradation efficiency of such consortia can be influenced by factors like the presence of a carbon source, such as glucose, and the sequence of anaerobic and aerobic conditions jofamericanscience.orghspublishing.org. For instance, a study demonstrated that a rhizosphere bacterial consortium achieved up to 98.47% decolorization of Disperse Red after sequential anaerobic and aerobic cycles jofamericanscience.orghspublishing.org.

The initial and most crucial step in the bacterial degradation of azo dyes is the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This reductive cleavage is catalyzed by a class of enzymes known as azoreductases. These enzymes are produced by a wide range of bacteria and facilitate the breaking of the azo linkage, typically under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines, which can be further degraded under aerobic conditions nih.gov. While the specific action of azoreductases on Disperse Red 50 has not been detailed in available research, studies on other disperse red dyes, such as Disperse Red 167, have demonstrated the central role of these enzymes. For example, the bacterium Paenochrobactrum glaciei has been shown to produce an azoreductase that effectively degrades Disperse Red 167 researchgate.net.

The identification of intermediate metabolites is essential for elucidating the biodegradation pathway and assessing the detoxification of the parent dye molecule. Following the azoreductase-mediated cleavage of the azo bond, various aromatic amines are formed. These intermediates are then typically subjected to further degradation through hydroxylation and ring-opening reactions under aerobic conditions.

Fungal Decolorization and Bioremediation Potential

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. Their efficacy is largely attributed to their production of potent, non-specific extracellular ligninolytic enzymes.

Studies have shown the potential of various fungal species in decolorizing disperse red dyes. For instance, the brown rot fungus Daedalea dickinsii demonstrated up to 80% degradation of Disperse Red S3B researchgate.net. Another study highlighted the decolorization of several disperse red dyes, including Red 3B-KH2015 and Red F3BS KH2040, by the crude laccase from the fungus Pycnoporus nih.gov. While direct studies on this compound are limited, the broad substrate specificity of fungal enzymatic systems suggests their potential for its bioremediation. The fungus Aspergillus niger has been investigated for the removal of Disperse Red 1, primarily through biosorption on dead fungal biomass nih.gov.

Table 1: Fungal Degradation of Disperse Red Dyes
Fungal SpeciesDisperse DyeDegradation/Decolorization EfficiencyReference
Daedalea dickinsiiDisperse Red S3B80% researchgate.net
Pycnoporus sp. (crude laccase)Red 3B-KH2015>85% nih.gov
Pycnoporus sp. (crude laccase)Red F3BS KH2040~77% nih.gov
Aspergillus nigerDisperse Red 1Moderate (Biosorption) nih.gov

Enzymatic Approaches Utilizing Laccases and Peroxidases

The direct application of isolated enzymes, such as laccases and peroxidases, offers a more controlled and often more rapid approach to dye degradation compared to the use of whole microbial cells. These enzymes, particularly those from ligninolytic fungi, have broad substrate specificities and can act on a wide variety of aromatic compounds.

Laccases, a type of multi-copper oxidase, have been shown to effectively decolorize a range of disperse dyes. A study on the laccase from Pycnoporus demonstrated high decolorization rates for several industrial disperse dyes, including some red dyes nih.gov. Peroxidases, another class of enzymes involved in lignin degradation, have also been implicated in the degradation of disperse dyes. For example, the degradation of Disperse Red S3B by brown rot fungi was attributed to their peroxidase activity researchgate.net. While specific data on the enzymatic degradation of this compound is scarce, the proven efficacy of these enzymes on structurally similar dyes indicates their potential for this application.

Optimization of Bioremediation Conditions (e.g., Temperature, pH)

The efficiency of microbial and enzymatic degradation of dyes is significantly influenced by environmental parameters such as temperature and pH. Optimizing these conditions is crucial for maximizing the rate and extent of bioremediation.

For bacterial degradation of azo dyes, the optimal pH is generally in the neutral to alkaline range, typically between 6.0 and 10.0 jmbfs.orgmdpi.com. The optimal temperature for many dye-degrading bacteria falls within the mesophilic range of 35°C to 45°C jmbfs.orgmdpi.com. For instance, a bacterial consortium degrading Reactive Red 120 showed optimal activity between pH 7-8 and a temperature of 30°C-35°C.

Fungal degradation often favors slightly acidic conditions. For example, the decolorization of various disperse dyes by Pycnoporus laccase was found to be optimal at a pH of 4 and a temperature of 65°C nih.gov. It is important to note that the optimal conditions can vary depending on the specific microbial species or enzyme system being utilized.

Table 2: General Optimal Conditions for Dye Bioremediation
Bioremediation AgentOptimal pH RangeOptimal Temperature Range (°C)Reference
Bacteria6.0 - 10.035 - 45 jmbfs.orgmdpi.com
Fungi (Laccase)4.065 nih.gov
Bacterial Consortium (for Reactive Red 120)7.0 - 8.030 - 35

Physicochemical Treatment Methods for this compound Contamination

Physicochemical treatment methods are widely employed for the removal of recalcitrant pollutants like this compound from textile effluents. These methods utilize physical and chemical principles to separate or degrade the dye molecules. Key approaches include adsorption processes, which bind the dye to a solid matrix, and coagulation-flocculation, which aggregates the dye particles for easier removal.

Adsorption Processes for Dye Removal

Adsorption is a prominent technique for the decolorization of textile wastewater due to its efficiency and the availability of a wide range of adsorbent materials. This process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

To understand the dynamics of this compound adsorption, kinetic and isotherm models are applied to experimental data. Kinetic models describe the rate of dye uptake, while isotherm models explain the equilibrium distribution of the dye between the liquid and solid phases.

Kinetic Modeling: The pseudo-first-order and pseudo-second-order models are commonly used to describe the kinetics of dye adsorption. The pseudo-second-order model is often found to be more suitable for describing the adsorption of disperse dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step is chemical adsorption.

Table 1: Comparison of Kinetic Models for Disperse Red Dye Adsorption
Kinetic ModelKey ParametersTypical Applicability for Disperse Dyes
Pseudo-First-Orderk₁ (rate constant)Often provides a reasonable fit for the initial stages of adsorption.
Pseudo-Second-Orderk₂ (rate constant), qₑ (equilibrium adsorption capacity)Frequently shows a better correlation for the entire adsorption process, indicating chemisorption may be a key mechanism.

Isotherm Modeling: Adsorption isotherms are crucial for describing the interaction between the dye and the adsorbent. The Langmuir and Freundlich models are the most frequently used isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

Freundlich Isotherm: This model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.

Studies on disperse dyes have shown that the adsorption behavior can often be well-described by the Langmuir isotherm, indicating a monolayer coverage of the dye molecules on the adsorbent surface.

Table 2: Adsorption Isotherm Models for Disperse Red Dye
Isotherm ModelAssumptionsParameters
LangmuirMonolayer adsorption on a homogeneous surface.qₘₐₓ (maximum adsorption capacity), Kₗ (Langmuir constant)
FreundlichMultilayer adsorption on a heterogeneous surface.K₣ (Freundlich constant), n (adsorption intensity)

A variety of materials have been investigated for their potential to remove disperse dyes from water. Activated carbon is a widely used adsorbent due to its high surface area and porous structure. However, its cost has led to research into more economical alternatives.

Commonly Studied Adsorbents:

Activated Carbon: Both commercially available and derived from various precursors (e.g., bamboo, rattan sawdust), activated carbon shows high removal efficiency for disperse dyes. For instance, bamboo-based activated carbon has demonstrated removal efficiencies of over 90% for Disperse Red 167. nih.gov

Natural Materials: Low-cost natural materials such as peat, bentonite clay, and steel plant slag have been shown to be effective in removing disperse dyes, with removal rates exceeding 90%.

Agricultural Waste: Materials derived from agricultural waste are being explored as sustainable and cost-effective adsorbents.

The performance of these adsorbents is evaluated based on their adsorption capacity, the time required to reach equilibrium, and the influence of environmental conditions such as pH and temperature. For many disperse dyes, acidic conditions are favorable for adsorption.

Table 3: Performance of Various Adsorbents for Disperse Red Dyes
AdsorbentTypical Removal Efficiency (%)Key Findings
Bamboo-Based Activated Carbon~90-92%Follows pseudo-first-order kinetics and Freundlich isotherm. nih.gov
Commercial Activated CarbonHighAdsorption is often a physical process on the surface.
Peat>90%Effective for Disperse Red 1.
Bentonite Clay>99%Shows high removal for Disperse Red 1.

Coagulation-Flocculation Techniques

Coagulation-flocculation is a conventional and effective method for treating textile wastewater. This process involves the destabilization of colloidal particles (coagulation) followed by their aggregation into larger flocs (flocculation), which can then be removed by sedimentation or flotation.

Both chemical coagulation (CC) and electrocoagulation (EC) are employed for the removal of disperse dyes.

Chemical Coagulation (CC): This method involves the addition of chemical coagulants, such as aluminum sulfate (alum) and ferric chloride, to the wastewater. These chemicals neutralize the charge of the dye particles, leading to their aggregation. Studies have shown that alum can be more effective than ferric chloride for the removal of disperse red dyes, achieving over 90% color removal under optimal conditions. univ-bouira.dzresearchgate.net

Electrocoagulation (EC): In this process, a direct current is passed through sacrificial electrodes (typically aluminum or iron), which then release metal ions into the wastewater. These in-situ generated ions act as coagulants. EC can achieve high removal efficiencies, often exceeding 95% for disperse red dyes. univ-bouira.dzresearchgate.net

Comparison: While EC can achieve slightly higher removal efficiencies and is more robust to pH changes, it often incurs higher operating costs compared to CC. univ-bouira.dzresearchgate.net However, EC may have lower equipment costs. univ-bouira.dzresearchgate.net The choice between the two methods often depends on a balance of factors including cost, operational simplicity, and desired removal efficiency.

Table 4: Comparison of Chemical Coagulation and Electrocoagulation for a Disperse Red Dye
ParameterChemical Coagulation (with Alum)Electrocoagulation (with Al electrodes)
Removal Efficiency>90% univ-bouira.dzresearchgate.net>95% univ-bouira.dzresearchgate.net
Optimal pH Range4-8 univ-bouira.dz6-9 univ-bouira.dz
Operating CostsLower univ-bouira.dzresearchgate.netHigher univ-bouira.dzresearchgate.net
Equipment CostsHigher univ-bouira.dzresearchgate.netLower univ-bouira.dzresearchgate.net

In recent years, there has been growing interest in the use of natural coagulants as an environmentally friendly and sustainable alternative to chemical coagulants. These are typically derived from plant-based materials.

Examples of Natural Coagulants:

Alcea rosea (Hollyhock) Root Mucilage: Studies on Disperse Red 60 have shown that Alcea rosea root extract can be an effective natural coagulant, achieving up to 86% dye removal under optimal alkaline conditions (pH 11). nih.gov The lower solubility of disperse dyes contributes to their effective removal through coagulation. nih.gov

Other Plant-Based Coagulants: A variety of other natural materials, such as those derived from Moringa oleifera, cactus, and Nirmali seeds, have been investigated for their coagulation properties in treating textile wastewater. mdpi.com

The effectiveness of natural coagulants is influenced by factors such as pH, coagulant dosage, and the specific characteristics of the dye. While they offer benefits in terms of biodegradability and reduced sludge production, their efficiency can sometimes be lower than that of chemical coagulants, and they may be more effective for water with low to moderate turbidity.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) represent a class of sustainable and emerging technologies for the treatment of industrial wastewater containing refractory organic contaminants, such as textile dyes. mdpi.com These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of degrading complex organic molecules into simpler, less harmful substances. mdpi.comnaturalspublishing.com Common AOPs include processes like ozonation, Fenton and photo-Fenton reactions, and photocatalysis using semiconductors. mdpi.com Due to the complex and stable structure of azo dyes, conventional treatment methods are often inefficient, making AOPs a promising alternative for the degradation and detoxification of effluents containing these pollutants. researchgate.netmdpi.com The ultimate goal of AOPs is the complete mineralization of organic pollutants into carbon dioxide, water, and inorganic ions.

Photocatalytic Degradation using Titanium Dioxide (TiO2)

Photocatalytic degradation is a prominent AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), to break down organic pollutants under irradiation. thaiscience.info TiO2 is widely chosen due to its high oxidation strength, chemical stability, non-toxicity, and low cost. thaiscience.inforesearchgate.net The process is initiated when TiO2 absorbs photons from a light source (such as UV light or sunlight) with energy equal to or greater than its band gap. This absorption creates electron-hole pairs (e-/h+). The highly reactive holes (h+) can directly oxidize organic molecules adsorbed on the TiO2 surface. They can also react with water or hydroxide ions to produce hydroxyl radicals (•OH), which are potent oxidizing agents that attack the dye molecules, leading to their degradation. researchgate.netnih.gov

The anatase crystalline form of TiO2 has been identified as having the most favorable characteristics for photocatalytic oxidation. naturalspublishing.com Studies on various disperse dyes have demonstrated the effectiveness of TiO2-assisted photocatalysis. For instance, research on a mixture of three disperse dyes showed significant decolorization and mineralization under both artificial and solar light, with solar-assisted photocatalysis proving to be a more economical and effective option. thaiscience.inforesearchgate.net The degradation products are generally simpler, less colored, and less toxic compounds. nih.gov

Influence of Operational Parameters on Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of disperse dyes is influenced by several key operational parameters, including the pH of the solution, the concentration of the photocatalyst (catalyst loading), and the initial concentration of the dye. thaiscience.info Optimizing these parameters is crucial for achieving maximum degradation rates.

Effect of pH: The pH of the solution plays a critical role as it affects the surface charge of the TiO2 particles and the charge of the dye molecule. irost.ir For the degradation of C.I. Disperse Red 73, a related dye, the highest degradation was achieved at an acidic pH of 4, while the lowest was at an alkaline pH of 10. nih.gov This is because in acidic conditions, the TiO2 surface is positively charged, facilitating the adsorption of anionic dye molecules. However, in very acidic mediums, strong adsorption of dye particles can reduce the number of active sites on the catalyst's surface. nih.gov Conversely, in alkaline solutions, the negatively charged TiO2 surface repels anionic dyes, hindering the degradation process. nih.gov

Effect of Initial Dye Concentration: The initial concentration of the dye also significantly affects the degradation rate. An increase in dye concentration generally leads to a decrease in photodegradation efficiency. irost.ir As the dye concentration rises, more dye molecules are adsorbed onto the catalyst's surface. thaiscience.info This increased adsorption can inhibit the penetration of light to the TiO2 surface, reducing the generation of reactive hydroxyl radicals and consequently lowering the degradation rate. irost.ir Studies on Disperse Red 73 found that the best results were obtained at an initial dye concentration of 50 mg·L−1 compared to higher concentrations. nih.gov

The table below summarizes the optimal conditions found in various studies for the photocatalytic degradation of disperse and other reactive dyes.

ParameterDye StudiedOptimal ValueDegradation EfficiencySource
pH C.I. Disperse Red 734Highest Degradation nih.gov
Reactive Red 1983.798% irost.ir
Disperse Red 1678Optimal for this specific dye scholarsresearchlibrary.com
Catalyst Conc. (TiO2) C.I. Disperse Red 732 g/L~60-90% nih.gov
Reactive Red 1982.25 g/L98% irost.ir
Disperse Dyes Mix0.01 g/L>70% thaiscience.info
Initial Dye Conc. C.I. Disperse Red 7350 mg/L~60-90% nih.gov
Reactive Red 19862 mg/L98% irost.ir

Membrane Filtration Technologies

Membrane filtration is a physical separation process used in water and wastewater treatment to remove contaminants. researchgate.net This technology employs semi-permeable membranes to separate particles based on size and charge. researchgate.net Different types of membrane filtration, such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are used depending on the size of the particles to be removed.

For the removal of disperse dyes, which have very low water solubility, membrane processes can be effective. nih.gov However, since many dyes are soluble, they may pass through more porous membranes like ultrafiltration (UF). Therefore, denser membranes such as nanofiltration (NF) or reverse osmosis (RO) are often required to retain the soluble dye molecules. researchgate.net A significant challenge with NF and RO membranes is irreversible fouling, which can reduce their lifespan and increase operational costs. researchgate.net

To enhance efficiency and mitigate fouling, membrane filtration is often combined with other treatment processes. A hybrid system combining photocatalysis with microfiltration has been investigated for the removal of C.I. Disperse Red 73. nih.gov In this photocatalytic membrane reactor (PMR), the photocatalytic process degrades the dye, while the microfiltration membrane separates the TiO2 catalyst and any remaining dye particles from the treated water. nih.gov This integrated approach achieved up to 98% chemical oxygen demand (COD) removal and produced a high-quality permeate that could potentially be reused, demonstrating a synergistic effect between the two technologies. nih.gov

Toxicological and Ecotoxicological Assessment of Disperse Red 50

Mammalian Toxicity and Human Health Risk Assessment

The assessment of risks to human health from azo dyes often centers on their metabolic breakdown products and their potential to act as sensitizing agents.

Mutagenicity and Genotoxicity Studies

While specific mutagenicity and genotoxicity data for Disperse Red 50 were not available in the reviewed literature, studies on structurally similar disperse azo dyes, such as Disperse Red 1 and Disperse Red 11, indicate potential concerns. Azo dyes as a class have been reported to be mutagenic and carcinogenic, capable of causing DNA damage. researchgate.net

Disperse Red 1 has demonstrated mutagenic effects in various cell systems, including human hepatoma cells and lymphocytes, where it was shown to increase the frequency of micronuclei. researchgate.net In vivo studies in mice with commercial Disperse Red 1 showed an increase in DNA damage in the liver and increased frequencies of micronucleated cells in bone marrow, indicating its genotoxic potential. nih.gov Similarly, studies on Disperse Red 11 have yielded conflicting results in different experimental systems. While it was not mutagenic in some bacterial assays, it showed positive results in a mouse lymphoma cell system and increased sister-chromatid-exchange in Chinese hamster ovary cells. nih.gov This suggests that the mutagenic potential may be influenced by the specific dye lot, potentially due to contaminants. nih.gov

Summary of Genotoxicity Findings for Related Disperse Red Dyes
CompoundTest SystemFindingReference
Disperse Red 1Human Hepatoma Cells & LymphocytesIncreased frequency of micronuclei researchgate.net
Disperse Red 1In vivo (Mice)Increased DNA damage (liver) and micronucleated cells (bone marrow) nih.gov
Disperse Red 11Mouse Lymphoma CellsIncreased mutants and micronuclei nih.gov
Disperse Red 11Chinese Hamster Ovary CellsIncreased sister-chromatid-exchange nih.gov
Disperse Red 11Salmonella typhimurium (Ames test)Mixed results, potentially lot-dependent nih.gov

Mechanism of Azo Dye Metabolism and Aromatic Amine Formation

Azo dyes, including this compound, are characterized by one or more azo groups (-N=N-). A primary toxicological concern is the cleavage of this bond, which can release constituent aromatic amines. nih.govcanada.ca This process, known as azo reduction, is a well-established metabolic pathway. nih.gov

The reductive metabolism can occur through the action of azoreductase enzymes produced by bacteria in the human gut, where low-oxygen conditions are favorable for this reaction. nih.gov Azo dyes can also be metabolized by liver enzymes. researchgate.netnih.gov Additionally, bacteria residing on human skin, such as Staphylococcus aureus, have demonstrated the ability to break down azo dyes into their corresponding aromatic amines, which are more readily absorbed through the skin than the parent dye molecule. nih.gov

Once the azo bond is cleaved, it generates aromatic amines. nih.gov These metabolites can be a significant health concern, as many aromatic amines are known to be toxic and genotoxic. nih.gov The biological activity, such as mutagenicity, often requires further metabolic activation of the aromatic amine metabolite, typically through N-hydroxylation, to form highly reactive intermediates that can bind to DNA. canada.ca

Skin Sensitization and Allergic Contact Dermatitis

Disperse dyes are recognized as one of the most common causes of textile-related allergic contact dermatitis (ACD). lu.seresearchgate.net These small, lipophilic molecules can leach from synthetic fabrics, especially under conditions of friction and sweat, and penetrate the skin. nycallergydoctor.com

While specific studies on this compound were not identified, disperse dyes as a class are potent allergens. nycallergydoctor.com Case reports have documented sensitization to "disperse red" textile dyes. researchgate.net In studies of children with suspected ACD, Disperse Red 1 was among the dyes tested, and a notable percentage of children showed sensitization to various disperse dyes. nih.gov The clinical presentation of textile dye dermatitis often includes erythematous patches and scaling in areas of high contact and friction, such as the waistline, axillae (underarms), and groin. nycallergydoctor.com

In Vitro Assessment of Cell Viability and Mitochondrial Respiration

The effect of disperse dyes on cellular health has been investigated using in vitro models. A study on various common disperse dyes (though not specifically this compound) examined their effects on the viability and mitochondrial function of mouse skin keratinocytes and intestinal porcine epithelial cells. nih.govsemanticscholar.org

The findings showed that certain disperse dyes, including Disperse Blue 1, Disperse Blue 124, and Disperse Brown 1, significantly impaired cell viability and mitochondrial function as early as three hours after exposure. semanticscholar.orgnih.gov This was manifested by reduced cell survival and an acceleration of metabolism, indicated by rapid mitochondrial oxygen consumption. nih.gov Such alterations in mitochondrial function can be indicative of cellular stress and inflammation. nih.gov The study concluded that common disperse textile dyes can influence fundamental cellular processes, with the effect likely related to their specific chemical structure and physicochemical properties that affect membrane permeability. nih.govsemanticscholar.orgnih.gov

Summary of In Vitro Effects of Various Disperse Dyes on Cell Lines
Disperse Dye TestedEffect on Cell ViabilityEffect on Mitochondrial FunctionReference
Disperse Blue 1ImpairedImpaired semanticscholar.orgnih.gov
Disperse Blue 124ImpairedImpaired semanticscholar.orgnih.gov
Disperse Brown 1ImpairedImpaired semanticscholar.orgnih.gov
Disperse Blue 79.1No significant effectNo significant effect semanticscholar.orgnih.gov
Disperse Blue 291No significant effectNo significant effect semanticscholar.orgnih.gov
Disperse Red 11Tested, specific outcome not detailed in abstractTested, specific outcome not detailed in abstract semanticscholar.orgnih.gov

Aquatic Ecotoxicity to Various Trophic Levels

The release of textile dyes into wastewater is a significant environmental concern due to their persistence and potential toxicity to aquatic life. nih.gov Disperse dyes, being non-ionic aromatic compounds, can pose a threat to aquatic ecosystems. researchgate.net

Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia similis)

Data on the aquatic toxicity of this compound is limited. However, extensive testing has been conducted on the closely related compound, Disperse Red 1. Aquatic invertebrates such as daphnids are standard bioindicators used to assess the ecotoxicity of chemicals. scielo.br

Studies have shown that Disperse Red 1 exhibits high acute toxicity to the water flea Daphnia similis. researchgate.net The presence of certain chemical groups on the dye molecule can influence its toxicity; for example, the addition of a chlorine atom has been reported to increase the acute toxicity of a disperse red dye to Daphnia similis. researchgate.net Chronic toxicity assays, which assess effects over a longer period, are also crucial as they can reveal sublethal effects on reproduction and development. researchgate.net

Ecotoxicity Data for Disperse Red 1 on Aquatic Invertebrates
OrganismTest TypeEndpointValueReference
Daphnia similisAcuteEC50 (48h)High Toxicity Reported researchgate.net

Toxicity to Microbial Communities in Bioremediation SystemsThere is a lack of available studies on the toxic effects of this compound on microbial communities within bioremediation systems, such as activated sludge.

To fulfill the user's request, dedicated ecotoxicological and toxicological studies on this compound would need to be conducted and published. Without such primary research, any attempt to generate the requested article would rely on extrapolation from other, different chemical compounds, which would violate the strict instructions provided.

Emerging Research Directions and Future Perspectives on Disperse Red 50

Development of Sustainable Synthesis Routes

The conventional synthesis of azo dyes often involves multi-step processes that can be resource-intensive and generate hazardous waste. In response, the principles of green chemistry are being increasingly applied to develop more sustainable synthesis routes for dyes like Disperse Red 50. Research in this area is focused on minimizing environmental impact through various innovative approaches.

One promising strategy is the adoption of solvent-free reaction conditions. researchgate.netresearchgate.net Grinding technology, for instance, allows for the synthesis of azo dyes by mechanically mixing solid reactants, thereby eliminating the need for potentially toxic solvents. This method is not only environmentally benign but also offers advantages such as simplicity, rapid reaction times, and high yields. researchgate.net

Another avenue of exploration is the use of solid acid catalysts, such as nano silica supported boron trifluoride (nano BF₃·SiO₂). researchgate.net These catalysts can facilitate the diazotization and coupling reactions in the synthesis of azo dyes under solvent-free conditions at room temperature. researchgate.net A significant advantage of this approach is the stability of the diazonium salts formed, which can be stored for extended periods without decomposition. researchgate.net Furthermore, the use of magnetic solid acid catalysts offers the benefit of easy separation and recyclability, contributing to a more circular and cost-effective process. researchgate.net

Researchers are also developing one-pot synthesis methods that streamline the production process and allow for the recycling of wastewater. rsc.org This approach combines the diazotization and coupling steps into a single reactor, reducing operational complexity and resource consumption. rsc.org The ability to reuse the aqueous medium and any excess reagents significantly minimizes the environmental footprint of the synthesis process. rsc.org

The use of supercritical carbon dioxide (scCO₂) as a medium for the dyeing process also represents a significant step towards sustainability. textalks.com While not a synthesis method itself, it eliminates the need for water in the dyeing process, thereby preventing the generation of large volumes of dye-laden wastewater. textalks.com Research into integrating the synthesis and dyeing steps in a single scCO₂ system is an active area of investigation that could further enhance the sustainability of textile coloration. textalks.com

Advanced Remediation Technologies and Integrated Treatment Systems

The removal of disperse dyes like this compound from textile effluents is a significant challenge due to their low water solubility and resistance to degradation. sustainability-directory.com This has spurred the development of advanced remediation technologies and integrated treatment systems designed for more effective and efficient wastewater treatment.

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive hydroxyl radicals to break down recalcitrant organic pollutants like azo dyes. researchgate.net Ozonation, a type of AOP, has been shown to be effective in degrading azo dyes, though it may produce intermediate by-products that require further treatment. researchgate.netnih.gov Photocatalysis, another AOP, utilizes semiconductor catalysts like titanium dioxide (TiO₂) and a light source to generate the oxidizing species. nih.gov This method has demonstrated the ability to achieve high levels of dye degradation and chemical oxygen demand (COD) removal. nih.gov

Membrane filtration technologies, including nanofiltration, reverse osmosis, and ultrafiltration, are also being employed for the removal of dyes from wastewater. nih.govresearchgate.netnih.gov These processes physically separate the dye molecules from the water, producing a high-quality permeate that can potentially be reused. nih.govnih.gov The effectiveness of membrane filtration is dependent on the membrane characteristics and the operating conditions. nih.gov

A particularly effective approach for the complete mineralization of azo dyes is the use of integrated anaerobic-aerobic treatment systems. nih.govmdpi.com This two-stage process leverages the strengths of both anaerobic and aerobic biodegradation. In the initial anaerobic stage, the azo bond of the dye molecule is reductively cleaved, resulting in the formation of colorless aromatic amines. nih.govmdpi.com These intermediate compounds are then channeled to a subsequent aerobic stage where they are further degraded by different microbial communities. nih.govmdpi.com This integrated approach has been shown to achieve high removal efficiencies for color, COD, and total Kjeldahl nitrogen (TKN). mdpi.com

Remediation TechnologyPrincipleKey Findings for Azo Dyes
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals to oxidize dye molecules.Effective in color removal, but may generate intermediate by-products. researchgate.netnih.gov
Photocatalysis Use of a semiconductor catalyst (e.g., TiO₂) and light to generate oxidizing species.High dye degradation and COD removal rates have been reported. nih.gov
Membrane Filtration Physical separation of dye molecules from water using semi-permeable membranes.Produces high-quality permeate suitable for reuse; effectiveness depends on membrane type. nih.govnih.gov
Integrated Anaerobic-Aerobic Treatment Sequential anaerobic and aerobic biological processes.High removal of color, COD, and TKN through cleavage of the azo bond and subsequent degradation of aromatic amines. nih.govmdpi.com

Comprehensive Environmental Monitoring and Risk Assessment

A thorough understanding of the environmental occurrence, fate, and effects of this compound is crucial for a comprehensive risk assessment. While specific data for this compound may be limited, studies on structurally similar dyes, such as Disperse Red 1, provide valuable insights into the potential environmental risks.

Monitoring studies have detected disperse dyes in river water, particularly in areas influenced by textile industry discharges. For instance, Disperse Red 1 has been found in river waters at concentrations ranging from 50 to 500 ng/L. researchgate.netnih.gov The development of sensitive analytical methods, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), is essential for the accurate quantification of these dyes at environmentally relevant concentrations. researchgate.netnih.gov

Ecotoxicity studies are a cornerstone of environmental risk assessment. The toxicity of disperse dyes to aquatic organisms can vary significantly. For Disperse Red 1, chronic toxicity to the cladoceran Daphnia similis has been identified as a particularly sensitive endpoint. researchgate.netnih.gov Based on such toxicity data, a Predicted No-Effect Concentration (PNEC) can be derived. The long-term PNEC for Disperse Red 1 has been proposed to be 60 ng/L. researchgate.netnih.gov

The risk assessment process involves comparing the measured or predicted environmental concentrations (MEC or PEC) with the PNEC. A risk quotient (RQ), calculated as the ratio of MEC/PEC to PNEC, is used to characterize the potential for adverse effects. Risk quotients greater than one suggest a potential risk to the ecosystem. researchgate.net For Disperse Red 1, the calculated risk quotients have indicated a potential risk to freshwater biota. researchgate.netnih.gov

Regulatory bodies, such as those in Canada, conduct screening assessments of various chemical substances, including azo disperse dyes. canada.ca These assessments consider the persistence, bioaccumulation potential, and inherent toxicity of the dyes to determine if they pose a risk to the environment. canada.ca Such comprehensive evaluations are vital for informing chemical management policies and ensuring the protection of environmental health. mdpi.com

ParameterFinding for Disperse Red 1 (as an analogue)Reference
Environmental Occurrence 50–500 ng/L in river waters impacted by textile industry discharges. researchgate.netnih.gov
Most Sensitive Organism (Chronic) Daphnia similis researchgate.netnih.gov
Predicted No-Effect Concentration (PNEC) - Long-term 60 ng/L researchgate.netnih.gov
Risk Quotient (RQ) Suggests a potential risk to freshwater biota. researchgate.netnih.gov

In-depth Mechanistic Studies of Toxicity and Biodegradation

Understanding the mechanisms by which this compound exerts toxicity and undergoes biodegradation is fundamental to assessing its environmental and health impacts. As an azo dye, its toxicological profile is intrinsically linked to its chemical structure and the potential for its metabolic breakdown into constituent aromatic amines. sustainability-directory.com

The toxicity of disperse dyes can manifest in various ways, including direct effects on aquatic organisms such as reproductive impairment and developmental issues. sustainability-directory.com The ecotoxicity of these dyes is not uniform and depends on the specific chemical structure of the dye molecule. sustainability-directory.com Some azo dyes have been shown to be mutagenic, and their metabolites can form adducts with DNA, leading to genotoxicity. frontiersin.org Computational molecular modeling studies are being used to investigate the interactions between azo dye metabolites and DNA, providing insights into the molecular mechanisms of their genotoxicity. frontiersin.org

The biodegradation of azo dyes like this compound is a multi-step process. Under anaerobic conditions, the characteristic azo bond (-N=N-) is susceptible to reductive cleavage by microbial azo-reductase enzymes. nih.gov This initial step results in the decolorization of the dye and the formation of aromatic amines. nih.gov While this process removes the color, the resulting aromatic amines can sometimes be more toxic than the parent dye molecule.

The subsequent fate of these aromatic amines is crucial. Under aerobic conditions, different microbial communities can degrade these aromatic amines, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic compounds. nih.govmdpi.com The efficiency of this aerobic degradation is highly variable and depends on the specific structure of the aromatic amines. In-depth studies are needed to elucidate the specific metabolic pathways and enzymes involved in the biodegradation of the aromatic amines derived from this compound.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is an increasingly important tool in chemical risk assessment. nih.gov QSAR models use the chemical structure of a compound to predict its physicochemical properties, environmental fate, and toxicological effects. nih.gov For a large and diverse class of compounds like azo dyes, QSAR can be a cost-effective and time-efficient way to screen for potential hazards and prioritize substances for further testing.

The development of robust QSAR models for azo dyes requires a large and high-quality dataset of experimental data. tandfonline.com For example, a benchmark dataset of Ames mutagenicity data for 354 azo dyes has been used to develop computational models to predict this critical toxicological endpoint. tandfonline.com Such models can help in identifying the structural features of azo dyes that are associated with mutagenicity.

By integrating computational toxicology and structure-property relationship studies, it is possible to design new disperse dyes that not only possess the desired color and fastness properties but also have a reduced potential for environmental and human health impacts. This "benign by design" approach is a key aspect of modern, sustainable chemical development.

Applications Beyond Traditional Textile Dyeing

While the primary application of this compound is in textile dyeing, the unique chemical and photophysical properties of azo dyes open up possibilities for their use in a variety of advanced and novel applications. Research in this area is exploring the potential of these compounds in fields beyond traditional coloration.

One innovative application is the use of azo dyes as a feedstock for the biosynthesis of high-value chemicals. plos.org Researchers are exploring the potential of engineering microorganisms, such as Pseudomonas putida, to metabolize azo dyes and their aromatic amine by-products and convert them into valuable compounds like polyketides. plos.org This approach not only offers a method for the bioremediation of dye-contaminated waste but also provides a sustainable route to the production of useful chemicals from a waste stream. plos.org

The photophysical properties of azo dyes, such as their strong light absorption in the visible spectrum, make them candidates for use in optoelectronic devices. While not specifically documented for this compound, related azo dyes have been investigated for applications in dye-sensitized solar cells and as components in materials with non-linear optical properties.

Furthermore, the responsiveness of the azo bond to various stimuli has led to the development of "smart" materials. The reversible cis-trans isomerization of the azo group upon exposure to light can be harnessed to create photo-switchable systems. This property could potentially be exploited in applications such as optical data storage, molecular switches, and photo-responsive drug delivery systems.

In the biomedical field, while not directly related to this compound, the development of functional materials like polydopamine nanoparticles for photothermal therapy and as nanozyme anti-inflammatory agents highlights the potential for designing organic molecules with specific biological activities. dovepress.com This suggests that with appropriate structural modifications, azo compounds could be tailored for specific biomedical applications.

Q & A

Q. What experimental parameters are critical for assessing the thermal and freeze-thaw stability of Disperse Red 50 in dye formulations?

Methodological Answer: Stability studies should include dynamic light scattering (DLS) to measure average particle size, rotational viscometry for viscosity changes, and UV-Vis spectroscopy to quantify dye aggregation via specific absorbance ratios (e.g., R=(A1A)/AR = (A_1 - A)/A, where A1A_1 and AA are absorbance values pre- and post-centrifugation). Thermal stability tests should involve incubating samples at 60°C for 14 days, while freeze-thaw stability requires cycling between -20°C and ambient conditions. Additives like ethylene glycol (6–14 wt%) and surfactants (e.g., fatty alcohol polyoxyethylene ether at 0.2 wt%) significantly influence stability .

Q. How can researchers standardize the characterization of this compound in ink formulations?

Methodological Answer: Follow protocols such as QB/T 4973.1-2016 and QB/T 4973.2-2016 for freeze-thaw and thermal stability testing. Use zeta potential measurements to evaluate colloidal stability (e.g., values > |±30 mV| indicate stable dispersions). Surface tension should be measured via pendant drop methods, and viscosity via rotational rheometry at controlled temperatures (e.g., 20°C). Document all parameters in tables with Roman numerals, ensuring reproducibility by specifying instrument models (e.g., Malvern Zetasizer Nano ZS90) .

Q. What role do additives play in optimizing this compound formulations for industrial applications?

Methodological Answer: Additives like glycerol (6–14 wt%) improve freeze-thaw stability by reducing ice crystal formation, while surfactants (e.g., sodium dodecyl sulfate <0.15 wt%) enhance colloidal dispersion. Defoamers (e.g., silicone-based agents) increase grinding efficiency during pigment preparation without destabilizing the slurry. Use response surface methodology (RSM) to model interactions between additives and key parameters (viscosity, particle size) .

Advanced Research Questions

Q. How can multivariate analysis resolve contradictions in this compound stability data across studies?

Q. What advanced techniques can quantify the environmental impact of this compound degradation byproducts?

Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation products (e.g., aromatic amines) under accelerated aging conditions. Pair with toxicity assays (e.g., Daphnia magna bioassays) to assess ecotoxicological risks. Statistical tools like ANOVA should compare degradation pathways across pH levels (4–10) and temperatures (25–60°C) .

Q. How can machine learning optimize this compound formulation design?

Methodological Answer: Train neural networks on historical datasets (particle size, surfactant type, stability outcomes) to predict optimal additive combinations. Validate models using k-fold cross-validation and compare predictions with experimental results. Open-source platforms like Python’s Scikit-learn enable accessible implementation, but ensure transparency by publishing code repositories and hyperparameters .

Q. What strategies improve the reproducibility of this compound synthesis across labs?

Methodological Answer: Standardize synthesis protocols using factorial design of experiments (DoE) to control variables like reaction time, temperature, and solvent purity. Share detailed spectral data (FTIR, NMR) in supplementary materials and use digital lab notebooks for real-time data logging. Collaborative platforms like GitHub can host step-by-step protocols with version control .

Data Management & Reporting

Q. How should researchers handle raw data discrepancies in this compound studies?

Methodological Answer: Document all anomalies (e.g., outlier absorbance readings) in lab notebooks with timestamps and environmental conditions (humidity, equipment calibration dates). Use Grubbs’ test to statistically identify outliers and report excluded data points in appendices. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo with DOI links .

Q. What statistical frameworks are appropriate for analyzing this compound’s performance in mixed-dye systems?

Methodological Answer: Employ mixed-effects models to account for batch variability and fixed effects (e.g., dye concentration). Use Tukey’s HSD post-hoc tests to compare group means (e.g., colorfastness scores). Report confidence intervals (95% CI) and effect sizes (Cohen’s d) rather than relying solely on p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse red 50
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Disperse red 50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.